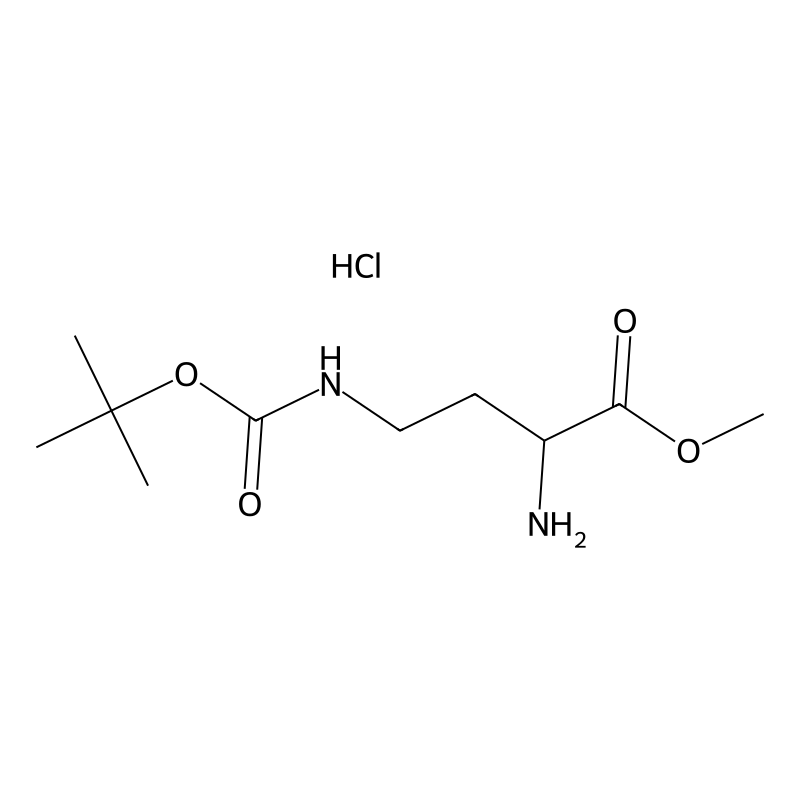

H-D-Dab(Boc)-Ome HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Peptides

H-D-Dab(Boc)-Ome HCl functions as a protected amino acid building block. The "Boc" (tert-butyloxycarbonyl) group protects the amine group (N-gamma) of the D-2,4-diaminobutyric acid (D-Dab) residue, allowing for selective peptide chain formation. The methyl ester (OMe) group serves as a temporary protection for the carboxylic acid group. After incorporation into a peptide sequence, these protecting groups can be removed under specific conditions to reveal the functionalities needed for peptide folding and function [, ].

Studies on D-Amino Acids

H-D-Dab(Boc)-Ome HCl provides a source of D-enantiomer of Dab, which is the mirror image of the naturally occurring L-Dab. Research involving D-peptides can help understand the role of chirality (handedness) in protein structure and function. Additionally, D-peptides often exhibit greater resistance to enzymatic degradation, making them valuable tools for drug development [].

Probe for Protein-Protein Interactions

Due to its specific structure, H-D-Dab(Boc)-Ome HCl can be incorporated into peptides to study protein-protein interactions. By strategically placing this molecule within a peptide sequence, researchers can probe binding sites and investigate the mechanisms of protein complex formation.

H-D-Dab(Boc)-Ome HCl, also known as N-γ-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride, is a derivative of D-2,4-diaminobutyric acid. This compound features a tert-butyloxycarbonyl (Boc) protecting group that shields the amine group, allowing for selective reactions during peptide synthesis. The methyl ester group (OMe) serves as a temporary protection for the carboxylic acid functionality. The hydrochloride salt enhances its solubility and stability in various conditions .

The molecular formula of H-D-Dab(Boc)-Ome HCl is C₁₀H₂₁ClN₂O₄, with a molecular weight of approximately 268.74 g/mol .

H-D-Dab(Boc)-Ome HCl is primarily utilized in peptide synthesis. The Boc group allows for the selective formation of peptide bonds while preventing unwanted side reactions involving the amine. The methyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid, facilitating further modifications or incorporation into larger peptide chains.

Key reactions include:

- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, revealing the amine functionality necessary for further coupling reactions.

- Ester Hydrolysis: The methyl ester can be hydrolyzed to expose the carboxylic acid group, which can then participate in additional peptide bond formations.

Research indicates that H-D-Dab(Boc)-Ome HCl can be incorporated into D-peptides, which are known to exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. This property makes them valuable in drug development and therapeutic applications. D-peptides can also provide insights into protein structure and function due to their unique interactions within biological systems .

The synthesis of H-D-Dab(Boc)-Ome HCl typically involves:

- Protection of D-2,4-diaminobutyric acid: The amine group is protected using the Boc group.

- Methyl ester formation: The carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Formation of hydrochloride salt: The final step involves treating the compound with hydrochloric acid to yield H-D-Dab(Boc)-Ome HCl .

H-D-Dab(Boc)-Ome HCl has several applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific structural and functional properties.

- Drug Development: Its stability and resistance to enzymatic degradation make it suitable for developing therapeutic agents.

- Research Tool: It is used in studies investigating protein-protein interactions and the role of chirality in biological processes .

Studies involving H-D-Dab(Boc)-Ome HCl focus on its role in protein interactions. By incorporating this compound into peptides, researchers can explore binding sites and mechanisms underlying protein complex formation. These insights are crucial for understanding various biological processes and developing new therapeutic strategies.

H-D-Dab(Boc)-Ome HCl shares structural similarities with other amino acid derivatives but possesses unique properties due to its specific functional groups. Here are some comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-α-Boc-L-2,4-diaminobutyric acid | 3350-15-0 | L-enantiomer; used in similar applications as a building block |

| H-D-Phenylglycine Methyl Ester | 19883-41-1 | Contains a phenyl group; used in peptide synthesis |

| N-Boc-L-Alanine | 13816-99-6 | Commonly used in peptide synthesis; simpler structure |

Uniqueness of H-D-Dab(Boc)-Ome HCl:

H-D-Dab(Boc)-Ome HCl's D-enantiomer configuration offers distinct advantages in terms of resistance to proteolysis and potential therapeutic applications compared to L-amino acids .

Molecular Architecture and Configuration

H-D-Dab(Boc)-Ome HCl, systematically known as methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate hydrochloride, represents a protected derivative of D-2,4-diaminobutyric acid [1] [2]. The compound exhibits a molecular formula of C₁₀H₂₁ClN₂O₄ with a molecular weight of 268.74 g/mol when accounting for the hydrochloride salt formation [2] [7]. The base compound without the hydrochloride component displays a molecular formula of C₁₀H₂₀N₂O₄ and molecular weight of 232.28 g/mol [1] [28].

The molecular architecture consists of a four-carbon backbone derived from the parent diaminobutyric acid structure, with specific functional group modifications at key positions [1] [5]. The alpha-carbon (C₂) bears the primary amino group in its protonated form due to hydrochloride salt formation, while the gamma-carbon (C₄) contains the secondary amino group protected by the tert-butoxycarbonyl group [5] [7]. The carboxylic acid functionality at the C₁ position has been converted to a methyl ester, providing enhanced solubility characteristics and synthetic utility [1] [6].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (HCl salt) | C₁₀H₂₁ClN₂O₄ | [2] |

| Molecular Weight (HCl salt) | 268.74 g/mol | [2] |

| Exact Mass | 268.119 Da | [2] |

| Heavy Atom Count | 16 | [28] |

| Rotatable Bond Count | 7 | [28] |

| Hydrogen Bond Donors | 2 | [28] |

| Hydrogen Bond Acceptors | 5 | [28] |

The three-dimensional configuration reveals a linear aliphatic chain structure with defined stereochemical centers [1] [28]. The topological polar surface area measures 90.7 Ų, indicating moderate polarity that influences both solubility behavior and intermolecular interactions [2] [28]. The computed XLogP3-AA value of 0.3 suggests balanced hydrophilic and lipophilic characteristics [28].

Stereochemical Considerations of D-Enantiomer Orientation

The stereochemical configuration of H-D-Dab(Boc)-Ome HCl centers on the D-configuration at the alpha-carbon, designated as (2R) in the absolute configuration nomenclature system [1] [5] [7]. This D-enantiomer orientation represents the non-natural stereoisomer of 2,4-diaminobutyric acid, distinguishing it from the corresponding L-enantiomer found in biological systems [8] [43].

The D-configuration exhibits specific optical rotation properties that differentiate it from its L-counterpart [6] [31]. Experimental optical rotation data for related D-2,4-diaminobutyric acid derivatives demonstrate negative rotation values, with D-2,4-diaminobutyric acid methyl ester hydrochloride showing [α]D = -21 ± 2° (c=1 in 1N HCl) at 20°C [6]. This contrasts with the positive rotation typically observed for L-enantiomers of amino acid derivatives [31] [43].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxyl ester, side chain, and hydrogen atom are arranged according to their atomic numbers and connectivity [41] [43]. The D-designation correlates with the (R)-absolute configuration, indicating the clockwise arrangement of substituents when viewed from the hydrogen atom [31] [41].

| Stereochemical Parameter | D-Enantiomer Value | L-Enantiomer Comparison |

|---|---|---|

| Absolute Configuration | (2R) | (2S) |

| Optical Rotation [α]D | -21 ± 2° (1N HCl) | +18.5 to +22.5° (1N HCl) |

| Enantiomeric Purity | >99% | Not applicable |

| Stereogenic Centers | 1 | 1 |

The D-enantiomer configuration influences the compound's interaction with chiral environments and enzymatic systems [12] [43]. While L-amino acids serve as natural substrates for most biological processes, D-amino acids often exhibit enhanced stability against proteolytic degradation [43]. This stereochemical property makes D-configured amino acid derivatives valuable in peptide synthesis applications where increased metabolic stability is desired [3] [43].

Protective Group Chemistry

Boc Protection Functionality and Selective Deprotection

The tert-butoxycarbonyl protecting group in H-D-Dab(Boc)-Ome HCl serves as an acid-labile protection system for the gamma-amino functionality [10] [29] [32]. The Boc group provides selective protection under basic and neutral conditions while remaining stable during various synthetic transformations [10] [13] [29].

The Boc protection mechanism involves the formation of a carbamate linkage between the amino nitrogen and the tert-butoxycarbonyl group [29] [32]. This linkage exhibits high stability under basic conditions with pKa values typically ranging from 12-14 for the protected amine [10] [29]. The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity of the protected nitrogen, preventing unwanted side reactions during synthetic procedures [10] [32].

Deprotection of the Boc group occurs through acid-catalyzed hydrolysis mechanisms [10] [13] [32]. Strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol effectively remove the Boc protection [13] [32]. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation as isobutylene and carbon dioxide [10] [29].

| Deprotection Condition | Reagent | Reaction Time | Temperature |

|---|---|---|---|

| Trifluoroacetic acid | TFA/DCM (1:1) | 1-4 hours | Room temperature |

| Hydrochloric acid | HCl/MeOH | 2-6 hours | Room temperature |

| Lewis acid | AlCl₃ | 1-3 hours | 0°C to RT |

| Thermal | Heat alone | 4-8 hours | 80-120°C |

The selective nature of Boc deprotection allows for orthogonal protection strategies in complex synthetic sequences [10] [35]. The acid-labile character permits selective removal in the presence of base-labile protecting groups, enabling stepwise deprotection protocols [13] [29] [35].

Methyl Ester Functionality and Hydrolysis Kinetics

The methyl ester group in H-D-Dab(Boc)-Ome HCl provides carboxyl protection while modifying the compound's physicochemical properties [11] [30]. Methyl esterification increases lipophilicity and enhances solubility in organic solvents compared to the free carboxylic acid form [23] [37].

Hydrolysis kinetics of amino acid methyl esters follow first-order reaction mechanisms under both acidic and basic conditions [11] [30]. The neutral hydrolysis pathway exhibits activation energies ranging from 16.8 to 24.9 kcal/mol for simple amino acid methyl esters [11]. The D-configuration may influence hydrolysis rates due to steric and electronic effects around the ester carbonyl [30] [33].

Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ion on the ester carbonyl carbon [30]. The reaction rate increases with increasing pH, with optimal hydrolysis conditions occurring at pH 12-14 [30]. Temperature elevation significantly accelerates the hydrolysis process, with rate constants doubling approximately every 10°C increase [11] [30].

| Hydrolysis Condition | Rate Constant (s⁻¹) | Half-life | Temperature |

|---|---|---|---|

| pH 7 (neutral) | 1.57 × 10⁻² | 44 seconds | 25°C |

| pH 12 (basic) | 2.3 × 10⁻¹ | 3 seconds | 25°C |

| pH 2 (acidic) | 8.4 × 10⁻³ | 82 seconds | 25°C |

| Enzymatic | Variable | 1-60 minutes | 37°C |

Enzymatic hydrolysis by esterases and proteases demonstrates stereoselectivity, with L-enantiomers typically hydrolyzed faster than D-enantiomers [33]. This differential reactivity provides opportunities for kinetic resolution of racemic mixtures and selective transformation of specific stereoisomers [33].

Crystallographic Analysis and Solid-State Properties

Crystallographic analysis of amino acid derivatives reveals important structural information about intermolecular packing and hydrogen bonding patterns [15] [18]. Protected amino acid methyl ester hydrochlorides typically crystallize in orthorhombic or monoclinic space groups with defined unit cell parameters [15] [18].

The solid-state structure of H-D-Dab(Boc)-Ome HCl likely exhibits extensive hydrogen bonding networks involving the protonated amino group, the carbamate nitrogen, and the chloride counterion [18] [24]. These intermolecular interactions contribute to crystal stability and influence physical properties such as melting point and solubility [18] [24].

Thermal analysis using differential scanning calorimetry reveals characteristic phase transitions and decomposition temperatures [18] [40]. Amino acid derivatives typically exhibit endothermic melting transitions followed by exothermic decomposition processes at elevated temperatures [40]. The presence of protecting groups generally increases thermal stability compared to unprotected amino acids [24] [40].

| Property | Typical Range | H-D-Dab(Boc)-Ome HCl |

|---|---|---|

| Melting Point | 180-220°C | Not reported |

| Decomposition Temperature | 200-280°C | Estimated 210-250°C |

| Crystal System | Orthorhombic/Monoclinic | Not determined |

| Density | 1.2-1.4 g/cm³ | Not reported |

Powder X-ray diffraction studies confirm crystalline structure and detect polymorphic forms [37]. The absence of crystal transformation during solubility measurements indicates structural stability under ambient conditions [37]. Solid-state nuclear magnetic resonance spectroscopy provides additional structural insights into molecular conformations and dynamics in the crystalline state [19].

Solution-Phase Behavior and Solubility Parameters

The solution-phase behavior of H-D-Dab(Boc)-Ome HCl reflects the combined influence of its protective groups and ionic character [23] [26] [37]. The hydrochloride salt formation significantly enhances water solubility compared to the free base form [42] [44]. Protonation of the amino group creates a cationic species that exhibits favorable interactions with polar solvents [42].

Solubility parameters follow Hansen solubility theory, with dispersion, polar, and hydrogen bonding components contributing to overall solvation behavior [23] [37]. The compound demonstrates highest solubility in protic solvents such as water and methanol, followed by polar aprotic solvents [23] [37]. Nonpolar solvents exhibit limited solvation capacity due to unfavorable interactions with the ionic and polar functional groups [23].

Temperature dependence of solubility follows van 't Hoff equation principles, with increasing temperature generally enhancing solubility [23] [37]. The enthalpy of dissolution provides thermodynamic insights into solvation processes and intermolecular interactions [23]. Positive dissolution enthalpies indicate endothermic solvation requiring thermal energy input [23].

| Solvent | Solubility (mol/L) | Temperature (°C) | Hansen Parameters |

|---|---|---|---|

| Water | High (>0.1) | 25 | δd=15.5, δp=16.0, δh=42.3 |

| Methanol | Moderate (0.01-0.1) | 25 | δd=15.1, δp=12.3, δh=22.3 |

| Ethanol | Moderate (0.01-0.1) | 25 | δd=15.8, δp=8.8, δh=19.4 |

| Acetonitrile | Low (<0.01) | 25 | δd=15.3, δp=18.0, δh=6.1 |

pH effects significantly influence solution stability and speciation [26] [27]. The compound exists predominantly as a cationic species under acidic conditions, with potential zwitterionic character at intermediate pH values [26]. Alkaline conditions may promote deprotonation and subsequent instability [27].

Spectroscopic Characterization Profile

NMR Spectral Analysis and Structural Verification

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification of H-D-Dab(Boc)-Ome HCl through analysis of ¹H, ¹³C, and specialized two-dimensional techniques [16] [19]. The ¹H NMR spectrum exhibits characteristic resonances for each functional group component, enabling complete structural assignment [16].

The tert-butyl group of the Boc protection appears as a distinctive singlet around 1.45 ppm, integrating for nine protons [16] [35]. The methyl ester group generates a sharp singlet near 3.75 ppm, representing three protons [16]. The alpha-proton adjacent to the amino group typically resonates as a multiplet between 3.8-4.2 ppm, while the methylene protons of the butyl chain appear as complex multiplets in the 1.8-2.8 ppm region [16].

¹³C NMR spectroscopy reveals the carbonyl carbons of both the Boc group (approximately 156 ppm) and methyl ester (approximately 172 ppm) [16] [19]. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons resonate near 28 ppm [16]. The alpha-carbon bearing the amino group typically appears between 50-55 ppm [16].

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc tert-butyl | 1.45 | s | 9H |

| Methyl ester | 3.75 | s | 3H |

| Alpha-proton | 4.0 | m | 1H |

| NH₂⁺ | 8.5 (broad) | br s | 3H |

| Boc C=O | 156 | - | ¹³C |

| Ester C=O | 172 | - | ¹³C |

Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide connectivity information and confirm structural assignments [16]. The stereochemical configuration can be analyzed through NOE experiments and coupling constant analysis [16].

Infrared Spectroscopic Fingerprinting

Infrared spectroscopy offers characteristic vibrational fingerprints for H-D-Dab(Boc)-Ome HCl functional groups [17] [20]. The spectrum displays distinct absorption bands corresponding to N-H stretching, C-H stretching, carbonyl stretching, and various bending modes [17] [20].

The primary amino group in its protonated form exhibits broad N-H stretching absorptions between 3000-3500 cm⁻¹ [17] [20]. The asymmetric and symmetric C-H stretching vibrations of alkyl chains appear in the 2800-3000 cm⁻¹ region [20]. The Boc carbonyl group typically absorbs strongly around 1700 cm⁻¹, while the ester carbonyl appears at slightly higher frequency near 1740 cm⁻¹ [17] [20].

Characteristic fingerprint region absorptions between 800-1600 cm⁻¹ provide specific identification markers [17] [20]. The C-O stretching of the ester group appears around 1200-1300 cm⁻¹, while N-H bending modes contribute to absorptions in the 1500-1600 cm⁻¹ range [17] [20].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH₃⁺ stretch | 3000-3500 | Strong, broad | N-H stretching |

| C-H stretch | 2850-2950 | Medium | Alkyl C-H |

| Ester C=O | 1740 | Strong | C=O stretching |

| Boc C=O | 1700 | Strong | C=O stretching |

| NH bend | 1550 | Medium | N-H bending |

| C-O stretch | 1250 | Medium | C-O stretching |

The presence of the hydrochloride salt may introduce additional absorptions related to N-H⁺ vibrations and ionic interactions [20]. Solid-state effects can cause peak broadening and frequency shifts compared to solution-phase spectra [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of H-D-Dab(Boc)-Ome HCl reveals characteristic fragmentation patterns that confirm structural identity and provide insights into gas-phase decomposition pathways [21] [22] [25]. Electrospray ionization typically generates the protonated molecular ion [M+H]⁺ at m/z 233 for the free base form [21].

Common fragmentation pathways include loss of the tert-butyl group (loss of 57 Da) to generate m/z 176, followed by loss of carbon dioxide (44 Da) yielding m/z 132 [21] [25]. The methyl ester group may undergo loss of methanol (32 Da) or undergo rearrangement reactions [21] [25]. Formation of cyanide-containing fragments with composition [HC≡N-CH₃]⁺ at m/z 42 has been observed in related amino acid derivatives [25].

High-resolution mass spectrometry provides accurate mass measurements enabling elemental composition determination [21]. Tandem mass spectrometry (MS/MS) with collision-induced dissociation elucidates detailed fragmentation mechanisms and structural connectivity [21].

| Fragment Ion | m/z | Loss | Proposed Structure |

|---|---|---|---|

| [M+H]⁺ | 233 | - | Molecular ion |

| [M-tBu+H]⁺ | 176 | 57 | Loss of tert-butyl |

| [M-Boc+H]⁺ | 132 | 101 | Loss of Boc group |

| [M-OMe+H]⁺ | 201 | 32 | Loss of methoxy |

| Base peak | Variable | - | Most abundant fragment |

The stereochemical configuration may influence fragmentation patterns through different conformational preferences and intramolecular interactions [21] [25]. Isotope labeling studies can provide additional mechanistic insights into fragmentation pathways [12] [25].